molecular formula C12H25ClN2O2 B1414255 3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride CAS No. 2208788-27-4

3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride

Cat. No.: B1414255
CAS No.: 2208788-27-4
M. Wt: 264.79 g/mol
InChI Key: AKKHHKFIKCETTA-UHFFFAOYSA-N
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Description

3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride typically involves the reaction of 4-aminomethylpiperidine with 2,2-dimethylpropionic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • 4-Aminomethylpiperidine
  • 2,2-Dimethylpropionic acid derivatives
  • Methyl ester derivatives

Uniqueness

What sets 3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[4-(aminomethyl)piperidin-1-yl]-2,2-dimethylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,11(15)16-3)9-14-6-4-10(8-13)5-7-14;/h10H,4-9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKHHKFIKCETTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(CC1)CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
Reactant of Route 2
3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
Reactant of Route 3
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3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
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3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
Reactant of Route 5
3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
Reactant of Route 6
3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride

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